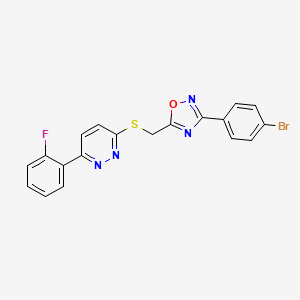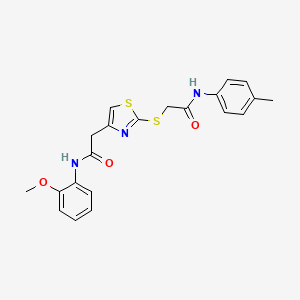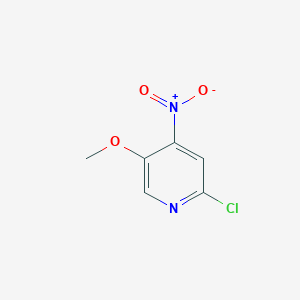![molecular formula C20H16Cl2N2O5S3 B2606158 Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477869-12-8](/img/structure/B2606158.png)
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C20H16Cl2N2O5S3 and a molecular weight of 531.45244 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups including sulfonyl, amino, and carboxylate groups . These functional groups can participate in various chemical reactions, which could potentially be exploited in the synthesis of new compounds .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar functional groups are known to participate in a variety of chemical reactions. For example, sulfonyl groups can undergo reactions such as sulfonation and desulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (531.45244) and its molecular formula (C20H16Cl2N2O5S3) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis of Phenylacetic Acid Derivatives
This compound can serve as a precursor in the synthesis of new phenylacetic acid derivatives. These derivatives have a broad spectrum of biological activities and can act as metabolites in various organisms. The multi-step synthesis process allows for the creation of novel compounds with potential antitumor and anti-infective properties .
Development of Anti-Cancer Agents
Due to its structural complexity, this compound could be utilized in the development of anti-cancer agents. Its ability to be functionalized makes it a valuable starting material for creating new molecules that could interfere with cancer cell growth and proliferation .
Anti-Infective Applications
The compound’s derivatives may exhibit anti-microbial activities, making them suitable for exploration as anti-infective agents. Research into these applications could lead to the discovery of new drugs to combat infectious diseases .
Green Chemistry Applications
As a potential starting material for green chemistry applications, this compound could be used to synthesize more environmentally friendly solvents. These solvents could replace toxic polar aprotic solvents currently used in various industrial processes .
Membrane Science
In membrane science, where the use of conventional, toxic polar aprotic solvents is common, this compound could contribute to the development of greener alternatives. Its derivatives could be used in the formation of membranes for filtration and separation technologies .
Neurotransmitter Metabolism Studies
This compound, through its derivatives, could play a role in the study of neurotransmitter metabolism. As some phenylacetic acid derivatives are metabolites of neurotransmitters like dopamine, they can be used to understand neurological functions and disorders .
properties
IUPAC Name |
methyl 3-[[2-[2-[(2,5-dichlorophenyl)sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O5S3/c1-29-20(26)19-15(8-9-30-19)23-18(25)11-31-16-5-3-2-4-14(16)24-32(27,28)17-10-12(21)6-7-13(17)22/h2-10,24H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPWZQXXSIJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



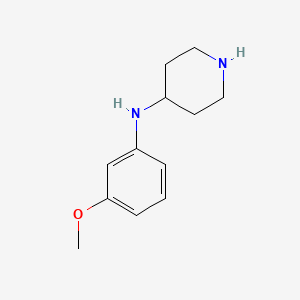

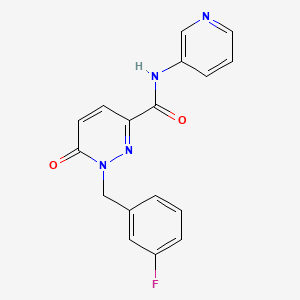
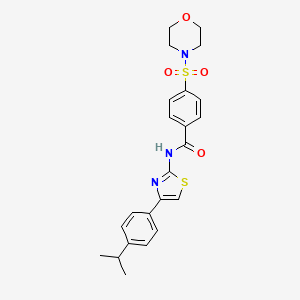
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606090.png)
![N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2606091.png)
![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2606092.png)
![6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606093.png)
![7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2606094.png)
